

8-Chloro-dioxolo[4,5-g]quinazoline molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline

Cat. No.: B1602171

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Significance of 8-Chloro-dioxolo[4,5-g]quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.^{[1][2]} This guide provides a detailed examination of a specific derivative, 8-Chloro-dioxolo[4,5-g]quinazoline. We will dissect its molecular architecture, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential significance in drug discovery. This document serves as a technical resource, synthesizing foundational chemical principles with insights relevant to modern pharmaceutical research and development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a privileged scaffold in drug discovery.^{[2][3]} Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.^{[3][4][5]} The structural rigidity of the quinazoline core, combined with the numerous

sites available for substitution, allows for the fine-tuning of steric and electronic properties to achieve specific interactions with biological targets.^[6] Molecules incorporating this scaffold have been successfully developed into approved drugs, most notably as kinase inhibitors in oncology.^{[6][7]}

The subject of this guide, 8-Chloro-dioxolo[4,5-g]quinazoline, integrates three key structural motifs: the quinazoline core, a chloro-substituent, and a methylenedioxy (dioxolo) ring. Each of these features is expected to modulate the molecule's physicochemical properties and biological profile, making it a compound of significant interest for further investigation.

Molecular Structure and Physicochemical Properties

The core of 8-Chloro-dioxolo[4,5-g]quinazoline is the tricyclic^{[8][9]}dioxolo[4,5-g]quinazoline ring system. A chlorine atom is substituted at the C8 position of the quinazoline ring.

Structural Identification

Property	Value	Source
CAS Number	72700-23-3	[10]
Molecular Formula	C ₉ H ₅ ClN ₂ O ₂	[10]
Molecular Weight	208.60 g/mol	[10]
Canonical SMILES	C1=C2C=C3C(OCO3)=CC2=NC=N1	[10]
InChI Key	FMBGYAMLOKMHFK-UHFFFAOYSA-N	[8]

Core Structural Features

Caption: Chemical structure of 8-Chloro-dioxolo[4,5-g]quinazoline.

- Planarity and Aromaticity: The fused tricyclic system is largely planar, which is a common feature in molecules that intercalate with DNA or bind to flat enzymatic active sites.

- Dioxolo Ring: The[8][9]dioxolo (or methylenedioxy) group is a key feature. It is relatively electron-donating and metabolically stable. In drug design, it can act as a bioisostere for a dimethoxy-substituted phenyl ring, but with a more rigid conformation and altered metabolic profile.
- Chloro Group: The chlorine atom at the C8 position is an electron-withdrawing group. It increases the lipophilicity of the molecule and can potentially form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. Its position on the benzene ring influences the electronic distribution across the entire scaffold.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline is not readily available, a plausible synthetic route can be designed based on well-established quinazoline synthesis methodologies.[6][11] A common and effective method is the cyclization of an appropriately substituted anthranilic acid derivative with a source of the C2 carbon, such as formamide or orthoformates.

The proposed pathway begins with 6-amino-2-chlorobenzo[d][8][9]dioxole-5-carbonitrile.

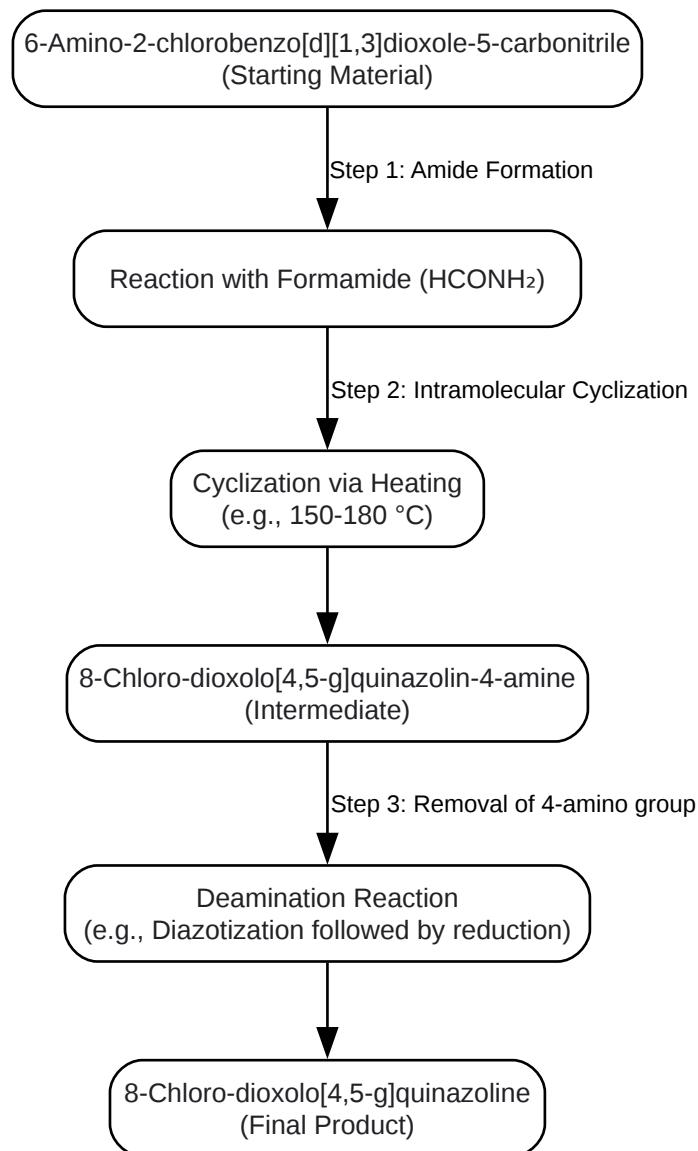


Fig. 2: Proposed Synthetic Workflow

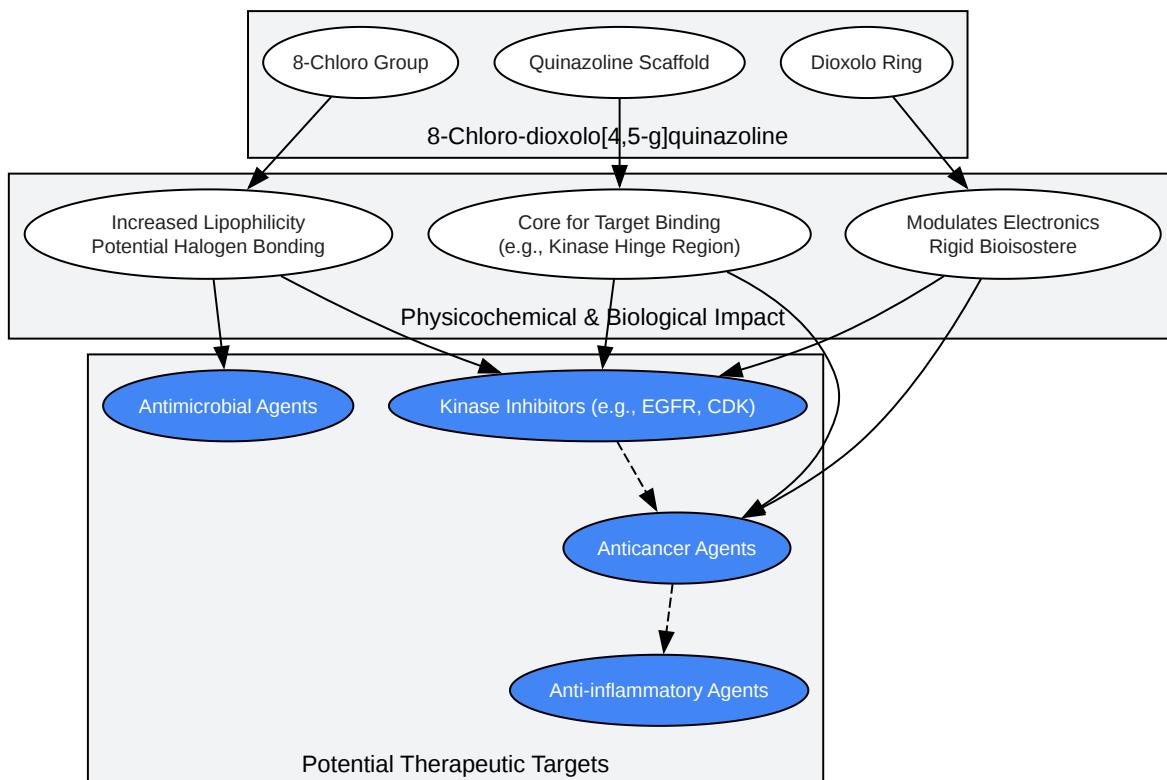


Fig. 3: Structure-Activity Relationship Insights

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]

- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design [beilstein-journals.org]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 8-CHLORO[1,3]DIOXOLO[4,5-G]QUINOLINE | 59134-89-3 [chemicalbook.com]
- 10. 72700-23-3|8-Chloro-[1,3]dioxolo[4,5-g]quinazoline|BLD Pharm [bldpharm.com]
- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [8-Chloro-dioxolo[4,5-g]quinazoline molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1602171#8-chloro-dioxolo-4-5-g-quinazoline-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com